molecular formula C6H4N2OSe B12819579 2,1,3-Benzoselenadiazol-4(1H)-one CAS No. 767-67-9

2,1,3-Benzoselenadiazol-4(1H)-one

Cat. No.: B12819579
CAS No.: 767-67-9
M. Wt: 199.08 g/mol
InChI Key: XGMGHUSBEMHANF-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]selenadiazol-4-ol is a heterocyclic compound containing selenium, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]selenadiazol-4-ol typically involves the selenation of precursor compounds. One common method includes the reaction of semicarbazones with selenium dioxide in the presence of glacial acetic acid as a solvent . This reaction proceeds under mild conditions and yields the desired selenadiazole derivative.

Industrial Production Methods

While specific industrial production methods for Benzo[c][1,2,5]selenadiazol-4-ol are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]selenadiazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the selenadiazole ring to more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the selenadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the selenadiazole ring, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]selenadiazol-4-ol in biological systems involves its interaction with cellular components. For instance, some selenadiazole derivatives induce apoptosis in cancer cells through the activation of caspase-3/7 pathways . The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c][1,2,5]selenadiazol-4-ol is unique due to the presence of the hydroxyl group at the 4-position, which can influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, making the compound versatile for various applications.

Properties

CAS No.

767-67-9

Molecular Formula

C6H4N2OSe

Molecular Weight

199.08 g/mol

IUPAC Name

2,1,3-benzoselenadiazol-4-ol

InChI

InChI=1S/C6H4N2OSe/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H

InChI Key

XGMGHUSBEMHANF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1)O

Origin of Product

United States

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